

Y06036: A Comparative Analysis of a Novel BRD4 Inhibitor's Efficacy

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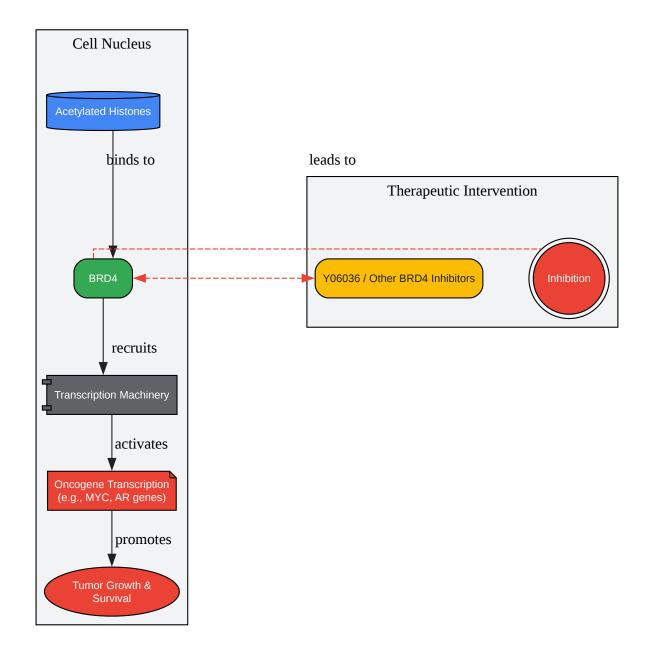
Compound of Interest		
Compound Name:	Y06036	
Cat. No.:	B10800780	Get Quote

In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, have emerged as critical targets for therapeutic intervention in oncology. A growing number of small molecule inhibitors targeting BRD4 have been developed, with several advancing into clinical trials. This guide provides a comparative analysis of the efficacy of a novel BRD4 inhibitor, **Y06036**, against other well-established BRD4 inhibitors: JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). This comparison is supported by experimental data from preclinical studies, with a focus on prostate cancer models.

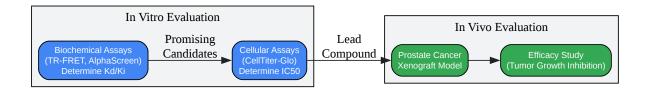
Mechanism of Action of BRD4 Inhibitors

BRD4 plays a pivotal role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails, a key mechanism in chromatin remodeling and transcriptional activation. By occupying the acetyl-lysine binding pockets of BRD4's bromodomains, BET inhibitors competitively displace BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC and androgen receptor (AR) regulated genes, thereby inhibiting cancer cell proliferation and survival.









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